

Trk-IN-4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: (3S,4R)-PF-6683324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Trk-IN-4, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. This document includes essential physicochemical data, detailed experimental methodologies for its characterization, and a visual representation of the signaling pathways it modulates.

Core Molecular Data

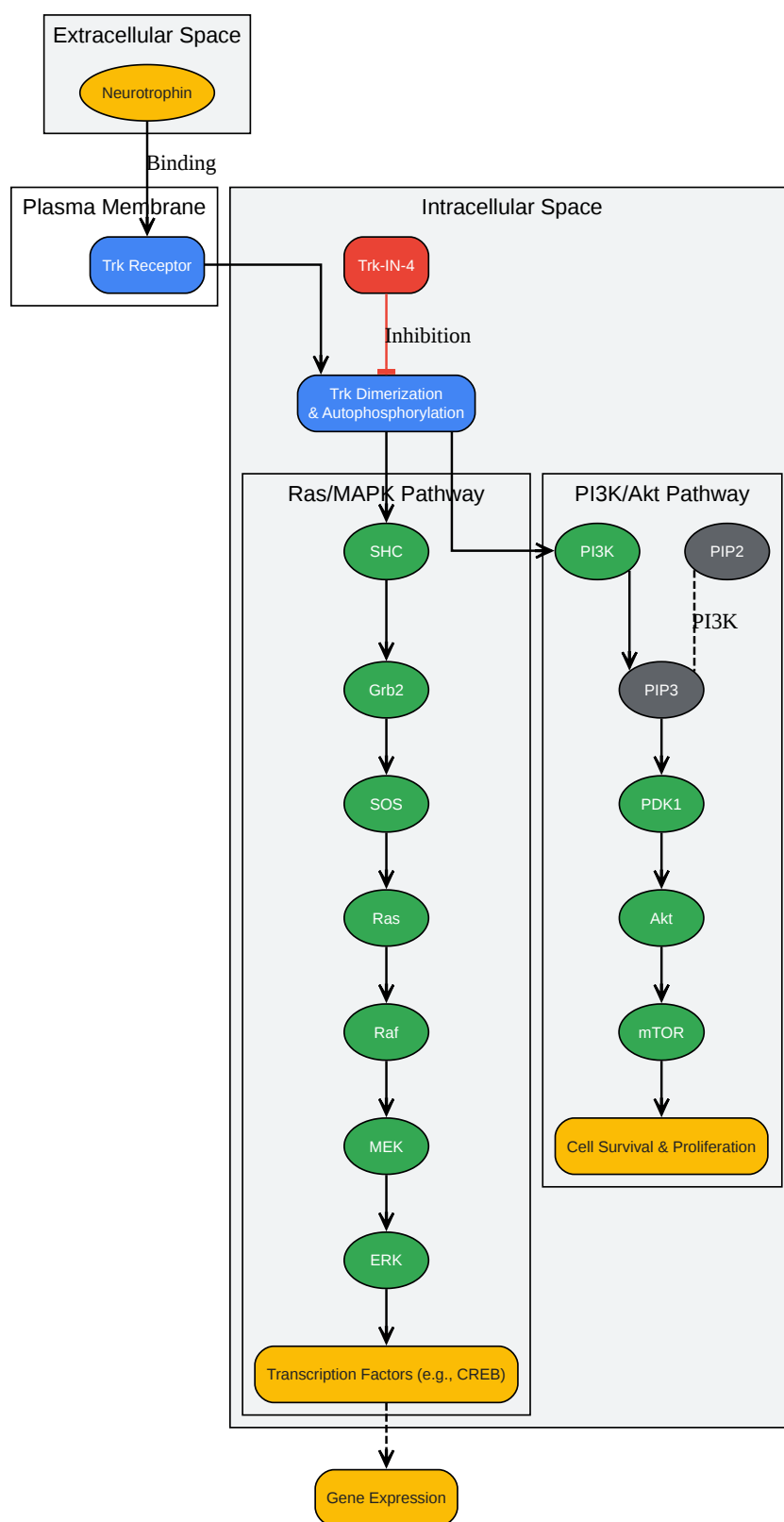
Trk-IN-4 is a small molecule inhibitor with the following key properties:

Property	Value	Reference
Molecular Weight	521.46 g/mol	[1]
Molecular Formula	C24H23F4N5O4	[1]
CAS Number	1799788-94-5	[1]
Biological Activity	Potent pan-Trk inhibitor	[1]
IC50 (TrkA)	1.9 nM	[1]
IC50 (TrkB)	2.6 nM	[1]
IC50 (TrkC)	1.1 nM	[1]

Trk Signaling Pathways and Inhibition by Trk-IN-4

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor for TrkA), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The primary pathways activated are the Ras/MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation.

Trk-IN-4, as a pan-Trk inhibitor, effectively blocks this signaling cascade at its origin by inhibiting the kinase activity of all three Trk receptors. This leads to a downstream suppression of the pro-survival and proliferative signals.



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Caption: Trk Signaling Pathway and Point of Inhibition by Trk-IN-4.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Trk-IN-4. These protocols are based on standard practices for evaluating Trk inhibitors.

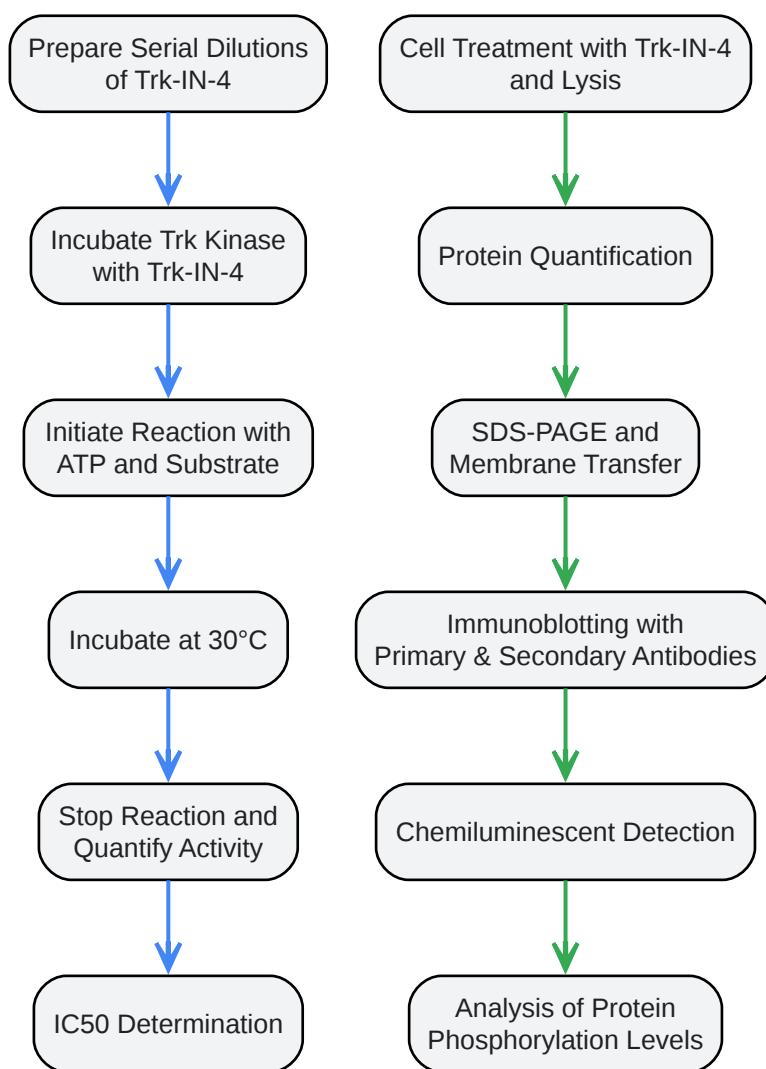
In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of Trk kinase activity by Trk-IN-4.

Methodology:

- **Reagents:**
 - Recombinant human TrkA, TrkB, and TrkC kinase domains.
 - A suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site).
 - ATP.
 - Trk-IN-4.
 - Kinase reaction buffer.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- **Procedure:**
 - Prepare serial dilutions of Trk-IN-4 in a suitable solvent (e.g., DMSO).
 - In a microplate, incubate the recombinant Trk kinase with varying concentrations of Trk-IN-4 in the kinase reaction buffer.
 - Initiate the kinase reaction by adding the substrate and ATP.
 - Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

- Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining in the reaction using a suitable detection method.
- Data Analysis:
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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References

- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- To cite this document: BenchChem. [Trk-IN-4: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620857#trk-in-4-molecular-weight-and-formula]

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